molecular formula C20H22N2O3S B2832595 2,3-dimethoxy-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzamide CAS No. 687575-16-2

2,3-dimethoxy-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzamide

Cat. No. B2832595
CAS RN: 687575-16-2
M. Wt: 370.47
InChI Key: UZOVOEGVIFSBKP-UHFFFAOYSA-N
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Description

“2,3-dimethoxy-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzamide” is a chemical compound that contains an indole nucleus . Indole derivatives have been found in many important synthetic drug molecules and have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, “2,3-dimethoxy-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzamide”, being an indole derivative, could be a potential candidate for future research in drug discovery.

properties

IUPAC Name

2,3-dimethoxy-N-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-13-19(14-7-4-5-9-16(14)22-13)26-12-11-21-20(23)15-8-6-10-17(24-2)18(15)25-3/h4-10,22H,11-12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOVOEGVIFSBKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)SCCNC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501326161
Record name 2,3-dimethoxy-N-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501326161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816829
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2,3-dimethoxy-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzamide

CAS RN

687575-16-2
Record name 2,3-dimethoxy-N-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501326161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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